Cas no 2167290-46-0 ((3-oxoheptyl)phosphonic acid)

(3-oxoheptyl)phosphonic acid 化学的及び物理的性質
名前と識別子
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- (3-oxoheptyl)phosphonic acid
- 3-oxoheptylphosphonic acid
- EN300-1693001
- 2167290-46-0
-
- インチ: 1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11)
- InChIKey: DUKQXDCNTQLVCQ-UHFFFAOYSA-N
- SMILES: P(CCC(CCCC)=O)(=O)(O)O
計算された属性
- 精确分子量: 194.07079595g/mol
- 同位素质量: 194.07079595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 6
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- XLogP3: -0.6
(3-oxoheptyl)phosphonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693001-5.0g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 5g |
$5995.0 | 2023-06-04 | |
Enamine | EN300-1693001-10.0g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 10g |
$8889.0 | 2023-06-04 | |
Enamine | EN300-1693001-0.25g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.25g |
$1023.0 | 2023-09-20 | |
Enamine | EN300-1693001-5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 5g |
$5995.0 | 2023-09-20 | |
Aaron | AR01FJXV-10g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 10g |
$12248.00 | 2023-12-14 | |
1PlusChem | 1P01FJPJ-500mg |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 500mg |
$2056.00 | 2023-12-19 | |
A2B Chem LLC | AY04199-100mg |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 100mg |
$790.00 | 2024-04-20 | |
1PlusChem | 1P01FJPJ-2.5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 2.5g |
$5071.00 | 2023-12-19 | |
Enamine | EN300-1693001-0.1g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.1g |
$717.0 | 2023-09-20 | |
Enamine | EN300-1693001-0.5g |
(3-oxoheptyl)phosphonic acid |
2167290-46-0 | 95% | 0.5g |
$1613.0 | 2023-09-20 |
(3-oxoheptyl)phosphonic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(3-oxoheptyl)phosphonic acidに関する追加情報
Introduction to (3-oxoheptyl)phosphonic Acid (CAS No. 2167290-46-0)
Compound with the CAS number 2167290-46-0 and the product name (3-oxoheptyl)phosphonic acid represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The (3-oxoheptyl)phosphonic acid molecule, featuring a phosphonic acid functional group attached to a heptyl chain with an oxo group at the third carbon, exhibits intriguing chemical behaviors that make it a valuable candidate for further exploration.
The phosphonic acid moiety is known for its ability to form stable complexes with metal ions, making it useful in coordination chemistry and material science. Additionally, the presence of the oxo group introduces a polar region into the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological systems. These characteristics have positioned (3-oxoheptyl)phosphonic acid as a promising candidate for applications in drug design, catalysis, and polymer chemistry.
In recent years, significant research has been conducted to elucidate the reactivity and utility of phosphonic acid derivatives. The (3-oxoheptyl)phosphonic acid molecule has been studied for its role in synthesizing novel ligands for metal-organic frameworks (MOFs) and as a precursor in the preparation of advanced materials. These materials are increasingly being explored for their potential in energy storage, separation technologies, and even in medical applications such as targeted drug delivery systems.
One of the most exciting areas of research involving (3-oxoheptyl)phosphonic acid is its application in pharmaceuticals. The compound's ability to interact with biological targets has led to investigations into its potential as an intermediate in the synthesis of therapeutic agents. For instance, researchers have explored its use in developing inhibitors for enzymes that play crucial roles in metabolic pathways associated with diseases such as cancer and diabetes. The structural flexibility of the (3-oxoheptyl)phosphonic acid moiety allows for modifications that can enhance binding affinity and selectivity towards specific biological targets.
The synthesis of (3-oxoheptyl)phosphonic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, including catalytic processes and flow chemistry, have been employed to optimize yield and purity. These methods not only improve the efficiency of production but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
The pharmacological properties of (3-oxoheptyl)phosphonic acid have also been investigated through preclinical studies. These studies have revealed interesting interactions with cellular components, suggesting potential therapeutic benefits. For example, preliminary data indicate that this compound may modulate signaling pathways involved in inflammation and cell proliferation. Such findings are particularly relevant given the increasing interest in small molecules that can regulate these processes without significant side effects.
Another area where (3-oxoheptyl)phosphonic acid shows promise is in environmental science. Its stability under various conditions makes it suitable for use as a chelating agent in water treatment processes aimed at removing heavy metals from contaminated water sources. The compound's ability to bind tightly to metal ions ensures effective removal while minimizing environmental impact.
The future prospects for (3-oxoheptyl)phosphonic acid are vast and multifaceted. Ongoing research is expected to uncover new applications across multiple disciplines, from materials science to pharmaceuticals. As our understanding of this compound grows, so too will its significance in advancing scientific knowledge and technological innovation.
In conclusion, (3-oxoheptyl)phosphonic acid (CAS No. 2167290-46-0) is a versatile compound with a wide range of potential applications. Its unique chemical properties make it an invaluable tool for researchers working on cutting-edge projects across various fields. As more studies are conducted and new methodologies developed, the full potential of this compound will continue to be realized, contributing significantly to scientific progress and industrial development.
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